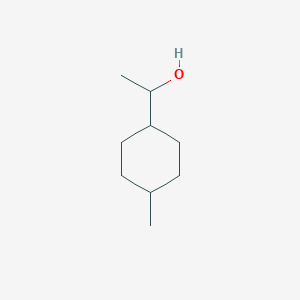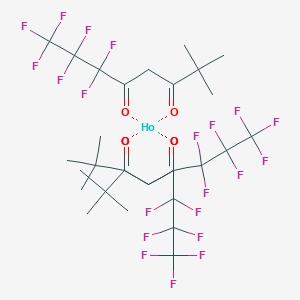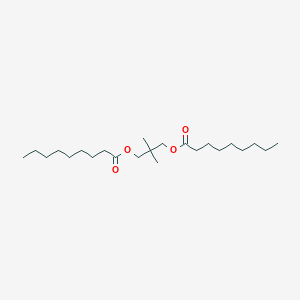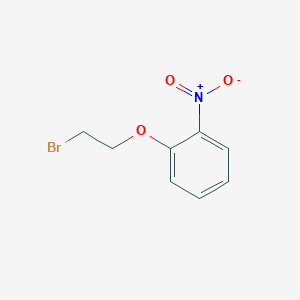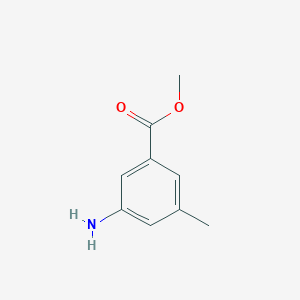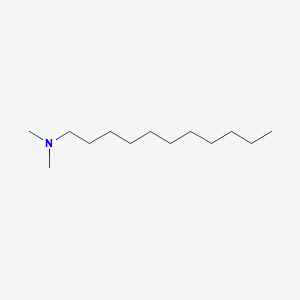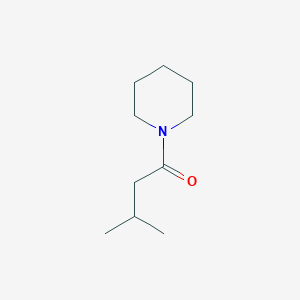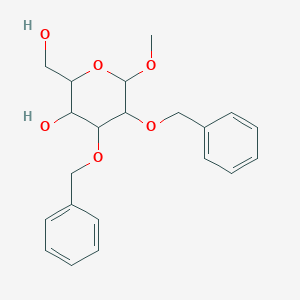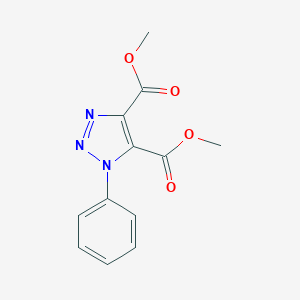
2-Phenylfuran
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Phenylfuran has been described in various studies . For instance, one study describes a biosynthetically inspired route to substituted furans using the Appel reaction . Another study discusses the regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters .Molecular Structure Analysis
The molecular structure of 2-Phenylfuran is represented by the InChI code1S/C10H8O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8H . This indicates that the molecule consists of a furan ring attached to a phenyl group. Chemical Reactions Analysis
While specific chemical reactions involving 2-Phenylfuran are not detailed in the search results, furan derivatives in general are known to undergo various reactions . For instance, phenols, which are structurally similar to 2-Phenylfuran, undergo oxidation to yield 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis
2-Phenylfuran has a density of approximately 1.0 g/cm³ . Its boiling point is around 222.4°C at 760 mmHg . The compound has a vapor pressure of 0.2±0.4 mmHg at 25°C and an enthalpy of vaporization of 44.0±3.0 kJ/mol . The flash point is approximately 86.4°C . The index of refraction is 1.540 .Wissenschaftliche Forschungsanwendungen
Epoxy Resins
2-Phenylfuran is used in the synthesis of epoxy resins . Epoxy resins are a type of polymer that are used in a wide range of industries, including automotive, marine, and aerospace for their excellent mechanical properties and chemical resistance . The furan ring in 2-Phenylfuran can replace phthalic moieties in polyethylene terephthalate, making it a valuable component in the production of more sustainable polymers .
Spectrum Simulation and Decomposition
2-Phenylfuran has been used in spectrum simulation and decomposition studies . These studies are crucial in understanding the UV absorption and fluorescence properties of the compound . This knowledge can be applied in various fields such as photochemistry, photophysics, and optoelectronics .
Antimicrobial Drug Systems
Furan derivatives, including 2-Phenylfuran, have potential applications in the development of antimicrobial drug systems . The furan moiety can serve as a useful framework for the design and synthesis of novel compounds with efficient and less harmful antimicrobial properties .
Energy and Solvent Applications
Furfural, a monofunctional compound related to 2-Phenylfuran, has been used in various applications related to energy (new fuels) and original solvents . Given the structural similarity, 2-Phenylfuran may also have potential in these areas .
Synthesis of Polymers
2-Phenylfuran can be utilized in many strategies involving the synthesis of epoxy resins and reactions opening the way to a wide variety of polymers . This is due to its telechelic nature, which allows it to form connections at both ends of the molecule .
Bio-Renewable Monomers
Researchers are looking for bio-renewable monomers with low toxicity in order to produce more sustainable polymers . 2-Phenylfuran, derived from natural cellulose and hemicellulose feedstocks, is a promising candidate for this purpose .
Safety and Hazards
2-Phenylfuran is associated with certain hazards. The safety information includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Wirkmechanismus
Target of Action
This compound is a derivative of furan, a heterocyclic organic compound, and phenyl group, an aromatic hydrocarbon
Mode of Action
Furan derivatives have been studied for their interactions with various biological targets . The exact interaction of 2-Phenylfuran with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Furan derivatives are known to be involved in various biochemical processes . The downstream effects of these pathways are diverse and depend on the specific targets and mode of action of the compound.
Pharmacokinetics
It is suggested that 2-phenylfuran has high gastrointestinal absorption and is bbb permeant, indicating that it can cross the blood-brain barrier
Result of Action
Furan derivatives have been studied for their potential effects in various biological systems
Eigenschaften
IUPAC Name |
2-phenylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXNJAXHHFZVIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333986 | |
| Record name | 2-phenylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylfuran | |
CAS RN |
17113-33-6 | |
| Record name | 2-phenylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details













Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some common synthetic routes to 2-Phenylfuran?
A1: 2-Phenylfuran can be synthesized through various methods, including:* Homolytic Aromatic Substitution: Phenylation of furan with phenyl radicals generated from sources like diazoaminobenzene or phenylazotriphenylmethane yields 2-Phenylfuran. [, , ] * Cycloadditions: 2-Phenyloxazol-4(5H)-one reacts with acetylenic dipolarophiles, leading to the formation of 2-Phenylfuran derivatives. []* Cyclization Reactions: Treating 2′-bromodeoxybenzoins with copper powder in dimethylacetamide results in cyclization, forming 2-Phenylfuran. []* Tandem Ring-Opening/Ring-Closing Metathesis: This approach, although not yet successfully applied to Phelligridin G, aims to utilize readily available 2-Phenylfurans to access spirocyclic core structures found in natural products. []
Q2: What is the molecular formula and weight of 2-Phenylfuran?
A2: The molecular formula of 2-Phenylfuran is C10H8O, and its molecular weight is 144.17 g/mol.
Q3: How can 2-Phenylfuran be characterized using spectroscopic techniques?
A3: 2-Phenylfuran can be characterized using various spectroscopic methods, including:* NMR Spectroscopy: 1H NMR and 13C NMR spectroscopy can provide detailed information about the hydrogen and carbon environments within the molecule, respectively. []* IR Spectroscopy: Infrared spectroscopy can identify characteristic functional groups present in 2-Phenylfuran, such as C-H, C=C, and C-O stretches. []* UV-Vis Spectroscopy: This technique can provide information about the electronic transitions within the molecule and can be used to study the formation of complexes, such as those observed in electron donor-acceptor (EDA) catalyzed reactions. []
Q4: What are some notable physical properties of 2-Phenylfuran?
A4: 2-Phenylfuran is a colorless liquid at room temperature. It exhibits fluorescence, a property significantly enhanced in its biaryl derivative, 5,5′-Diphenyl-2,2′-bifuran. []
Q5: Does 2-Phenylfuran have any known catalytic properties?
A5: While 2-Phenylfuran itself is not known to be catalytically active, derivatives like tetrahydrocarbazole (THC), which share structural similarities with 2-Phenylfuran, have been successfully employed as catalysts in electron donor-acceptor (EDA) catalyzed reactions for the synthesis of biaryl and aryl-heteroaryl compounds. []
Q6: Are there any applications of 2-Phenylfuran in materials science?
A6: While specific applications of 2-Phenylfuran in material science are not extensively documented in the provided research, its derivatives, particularly those with extended π-systems, have shown potential in the development of organic electronic materials due to their unique electronic and optical properties. For example, the incorporation of 2-Phenylfuran units into polymers could influence their conductivity, light emission, or charge transport properties.
Q7: How is computational chemistry used in research related to 2-Phenylfuran?
A7: Computational chemistry plays a crucial role in understanding 2-Phenylfuran and its derivatives. For instance:* Spectrum Simulation and Decomposition: Theoretical calculations and simulations can help interpret experimental spectroscopic data. Nuclear ensemble methods have been applied to simulate and decompose spectra of 2-Phenylfuran. []* QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models, often based on convolutional neural networks (CNN), are employed to predict the biological activity of 2-Phenylfuran derivatives. This approach has been used to identify potential inhibitors of anthrax lethal factor. []* Rotational Barrier Calculations: Molecular orbital (MO) calculations using methods like HF/6-31G and B3LYP/6-31G have been employed to study the effect of fused benzene rings on rotational barriers in 2-Phenylfuran and related compounds. []
Q8: How do structural modifications impact the activity of 2-Phenylfuran derivatives?
A8: Structure-activity relationship (SAR) studies are crucial in understanding how modifications to the 2-Phenylfuran scaffold affect its activity. * Anthrax Lethal Factor Inhibition: Research has shown that specific fragments like carboxylic acid, 2-Phenylfuran, N-phenyldihydropyrazole, and others are associated with inhibitory activity against anthrax lethal factor. The presence and arrangement of these fragments can significantly influence potency. []* Platelet Aggregation Inhibition: In the context of platelet aggregation inhibition, introducing specific substituents on the 2-phenyl group of coumarin derivatives containing a 2-Phenylfuran moiety was found to improve their potency, particularly against platelet-activating factor (PAF)-induced aggregation. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

